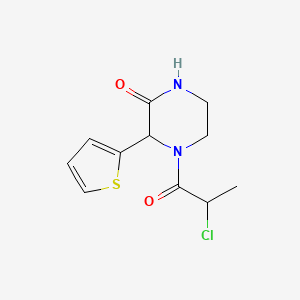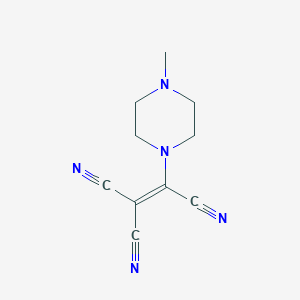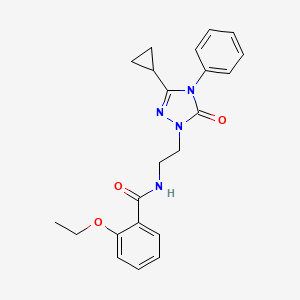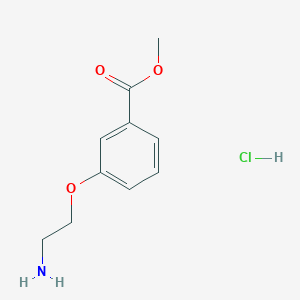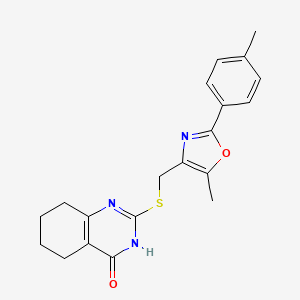
2-(((5-Methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((5-Methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques
The synthesis of complex quinazolinone derivatives often involves multiple steps, including condensation reactions, intramolecular cyclization, and characterizations through spectroscopic techniques and elemental analyses. For example, Saeed et al. (2014) described the synthesis of various heterocyclic compounds through a stepwise process, highlighting the importance of structural precision in chemical synthesis (Saeed, Abbas, Ibrar, & Bolte, 2014).
Characterization Methods
Detailed characterization of synthesized compounds is crucial, involving techniques such as X-ray crystallography, NMR, and mass spectrometry. These methods confirm the molecular structure and purity of the compounds, providing a foundation for further experimental applications.
Potential Applications
Antimicrobial Activity
Compounds with structural similarities have been evaluated for their antimicrobial properties. For instance, Abdel-Mohsen et al. (2003) synthesized derivatives of 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline and tested them for antimicrobial activities, showcasing the potential of such molecules in combating microbial infections (Abdel-Mohsen, 2003).
Antitumor Agents
Some quinazolinone derivatives have been designed and synthesized with the intent to explore their antitumor activities. Alanazi et al. (2013) developed a series of compounds evaluated for in vitro antitumor activity, highlighting the therapeutic potential of these molecules against various cancer cell lines (Alanazi, Al-Suwaidan, Abdel-Aziz, Mohamed, Elmorsy, & El-Azab, 2013).
Hydrodynamic and Light Scattering Studies
In the context of material science and pharmaceutical applications, the hydrodynamic properties of polymeric derivatives of oxazoline, for instance, have been studied to explore their suitability as alternatives to PEG in biomedical applications. Such research underscores the versatility of oxazoline-based compounds in a range of scientific applications (Grube, Leiske, Schubert, & Nischang, 2018).
Propriétés
IUPAC Name |
2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-12-7-9-14(10-8-12)19-21-17(13(2)25-19)11-26-20-22-16-6-4-3-5-15(16)18(24)23-20/h7-10H,3-6,11H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCYMYMUQNPQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=C(CCCC4)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
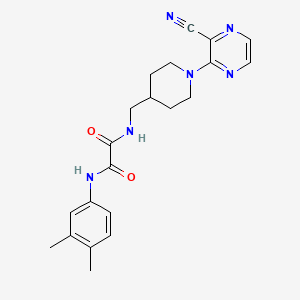
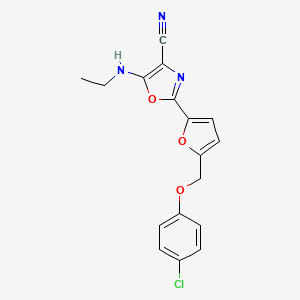
![2-Thiophen-2-yl-benzo[h]chromen-4-one](/img/structure/B2751714.png)

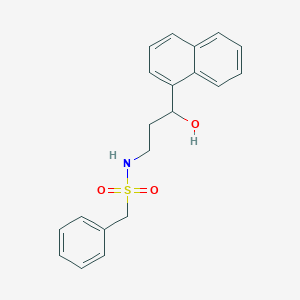

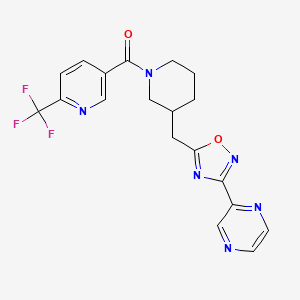
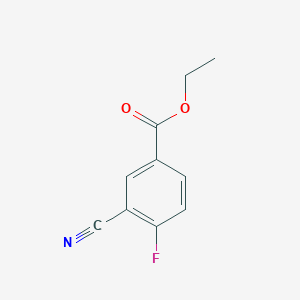
![5-(3,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2751721.png)
